1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
CAS No.: 2034245-32-2
Cat. No.: VC6804464
Molecular Formula: C17H23FN4O5S2
Molecular Weight: 446.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034245-32-2 |
|---|---|
| Molecular Formula | C17H23FN4O5S2 |
| Molecular Weight | 446.51 |
| IUPAC Name | 1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
| Standard InChI | InChI=1S/C17H23FN4O5S2/c1-3-27-17-6-5-14(11-16(17)18)28(23,24)21-7-4-8-22(10-9-21)29(25,26)15-12-19-20(2)13-15/h5-6,11-13H,3-4,7-10H2,1-2H3 |
| Standard InChI Key | DUNWZFAYYDEVKT-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C)F |
Introduction
The compound 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic molecule featuring a diazepane ring, which is a seven-membered heterocycle containing two nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Synthesis Overview
The synthesis of such compounds typically involves multiple steps, including the formation of the diazepane ring and the introduction of the sulfonyl groups. Common methods may involve condensation reactions or the use of catalysts to facilitate specific transformations.
Biological Activity
Compounds with similar structures have shown potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of fluorine and ethoxy groups can influence the compound's pharmacokinetics and bioavailability.
Mechanism of Action
The mechanism of action likely involves interaction with biological targets such as enzymes or receptors, modulating their activity to produce physiological effects. Further research is needed to elucidate these mechanisms.
Structural Studies
While specific structural studies on this compound are not available, related compounds have been studied using techniques like X-ray crystallography to understand their conformational properties.
Cytotoxic Activity
Similar compounds have shown promising cytotoxic activities against certain cancer cell lines, suggesting potential applications in oncology.
Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane | Not specified | Not specified | Therapeutic agent development |
| 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine | C17H22FN3O5S2 | 431.5 | Medicinal chemistry applications |
| 2-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline | C21H22FN3O3S | 415.5 | Potential therapeutic uses |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume